4-Chloro-3-methoxyphenol structural formula and isomers
4-Chloro-3-methoxyphenol structural formula and isomers
Topic: 4-Chloro-3-methoxyphenol: Structural Formula, Isomerism, and Synthetic Methodology Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]
Part 1: Executive Summary
4-Chloro-3-methoxyphenol (CAS 18113-07-0) represents a critical scaffold in medicinal chemistry and agrochemical synthesis.[1] Distinguished by the juxtaposition of a lipophilic chlorine atom and an electron-donating methoxy group on a phenolic core, this compound serves as a versatile intermediate for modulating metabolic stability and potency in bioactive molecules. This guide provides a definitive analysis of its structural properties, a comprehensive mapping of its positional isomers, and a validated protocol for its regio-selective synthesis.
Part 2: Chemical Identity & Structural Analysis
Core Identification Data
| Property | Specification |
| IUPAC Name | 4-Chloro-3-methoxyphenol |
| CAS Registry Number | 18113-07-0 |
| Molecular Formula | |
| Molecular Weight | 158.58 g/mol |
| SMILES | COC1=C(C=CC(=C1)O)Cl |
| Melting Point | 79–80 °C (Recrystallized) |
| Boiling Point | ~141–150 °C @ 18 Torr |
| Appearance | White to off-white crystalline solid |
| pKa (Predicted) | ~9.14 (Acidity enhanced by Cl-induction vs. Phenol) |
Structural & Electronic Configuration
The molecule features a trisubstituted benzene ring. The electronic environment is dictated by the interplay of three substituents:
-
Hydroxyl (-OH) at C1: Strong
-donor, activating the ring (ortho/para director).[1] -
Methoxy (-OCH₃) at C3: Moderate
-donor, activating the ring (ortho/para director). -
Chlorine (-Cl) at C4: Weak
-acceptor (inductive) but -donor; deactivating overall but ortho/para directing.[1]
Steric & Electronic Conflict: The C2 position is sterically crowded, flanked by the -OH and -OCH₃ groups ("buttressing effect").[1] The C6 position is activated by the -OH (ortho) and -OCH₃ (para).[1] However, in the target molecule (4-chloro isomer), the chlorine occupies the position para to the strongest activator (-OH), which is the thermodynamically and kinetically favored site for electrophilic aromatic substitution on the parent 3-methoxyphenol.
Part 3: The Isomerism Landscape
For the specific atomic composition
We classify these based on the position of the Methoxy group relative to the Phenolic Hydroxyl (fixed at C1).
Isomer Map
-
Class A: 2-Methoxyphenol derivatives (Guaiacol core) [1]
-
Class B: 3-Methoxyphenol derivatives (Resorcinol mono-ether core) [1] 5. 2-Chloro-3-methoxyphenol[1] 6. 4-Chloro-3-methoxyphenol (Target) 7. 5-Chloro-3-methoxyphenol[1] 8. 6-Chloro-3-methoxyphenol[1]
-
Class C: 4-Methoxyphenol derivatives (Hydroquinone mono-ether core) [1] 9. 2-Chloro-4-methoxyphenol[1] 10. 3-Chloro-4-methoxyphenol[1]
Figure 1: Classification of chloromethoxyphenol regioisomers.[1] The target molecule is derived from the Class B scaffold.
Part 4: Synthesis & Production Protocol
Objective: Selective synthesis of 4-chloro-3-methoxyphenol from 3-methoxyphenol.
Challenge: Direct chlorination of 3-methoxyphenol yields a mixture of the 4-chloro (para to OH) and 6-chloro (ortho to OH, para to OMe) isomers.[1] The 2-chloro isomer is minor due to steric hindrance.[1]
Solution: Use of Sulfuryl Chloride (
Experimental Workflow (Sulfuryl Chloride Method)
Reagents:
-
Substrate: 3-Methoxyphenol (1.0 eq)[1]
-
Reagent: Sulfuryl Chloride (
) (1.05 eq)[1][2] -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
Step-by-Step Protocol:
-
Preparation: Charge a 3-neck round-bottom flask with 3-methoxyphenol (12.4 g, 100 mmol) and anhydrous DCM (100 mL). Cool the solution to 0–5 °C using an ice bath.
-
Addition: Add Sulfuryl Chloride (14.2 g, 105 mmol) dropwise via an addition funnel over 30 minutes. Note: Evolution of HCl and
gas will occur; ensure proper venting through a scrubber. -
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (20% EtOAc/Hexane) or GC-MS.[1]
-
Checkpoint: Look for the disappearance of the starting material. Two spots may appear (major: 4-chloro; minor: 6-chloro).[1]
-
-
Workup: Quench the reaction by slowly pouring into ice water (100 mL). Separate the organic layer.[4][5][6] Wash the aqueous layer with DCM (2 x 50 mL).
-
Neutralization: Combine organic layers and wash with saturated
(to remove HCl) and brine. Dry over anhydrousngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> . -
Purification (Critical): Evaporate the solvent to yield a crude oil/solid mixture.
-
Yield: Expected yield of pure isolated product: 65–75%.
Figure 2: Synthetic pathway via electrophilic aromatic substitution.[1][3]
Part 5: Analytical Characterization (Self-Validation)
To distinguish the product from the 6-chloro isomer, NMR spectroscopy is the definitive tool.
Predicted NMR Data (400 MHz, )
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| OH | ~5.50 | Broad Singlet | - | Exchangeable proton.[1] |
| H-2 | 6.48 | Doublet (d) | Ortho to two oxygens; shielded.[1] Meta coupling to H-6. | |
| H-6 | 6.35 | Doublet of Doublets (dd) | Ortho to OH, Para to OMe. | |
| H-5 | 7.18 | Doublet (d) | Ortho to Cl (deshielded); Ortho coupling to H-6.[1] | |
| OCH₃ | 3.85 | Singlet (s) | - | Characteristic methoxy peak.[1] |
Differentiation Key:
-
4-Chloro isomer: Shows a strong ortho-coupling (
Hz) between H-5 and H-6.[1] -
6-Chloro isomer: Would show H-4 and H-5 protons.[1] H-2 would appear as a singlet or weak doublet.[1] The coupling pattern would differ significantly (likely two doublets with
Hz for H-4/H-5).[1]
Part 6: Applications in Drug Discovery
Structure-Activity Relationship (SAR)
In medicinal chemistry, the 4-chloro-3-methoxyphenol motif is often employed to optimize the "Topliss Tree" parameters:
-
Metabolic Blocking: The Chlorine atom at the para position blocks metabolic hydroxylation (CYP450 oxidation) which typically occurs at the most electron-rich site para to the phenol. This extends the half-life (
) of the drug. -
Lipophilicity Modulation: The Chloro group increases
(lipophilicity), enhancing membrane permeability. The Methoxy group provides a hydrogen bond acceptor site without introducing an acidic proton. -
Bioisosterism: This scaffold serves as a bioisostere for indoles or other bicyclic systems in kinase inhibitors (e.g., eIF2B modulators) and GPCR ligands (muscarinic antagonists).
Industrial Uses
-
Agrochemicals: Precursor for phenoxy-herbicides where the specific 3-methoxy substitution pattern provides selectivity for dicotyledonous weeds.[1]
-
Pharmaceutical Intermediates: Used in the synthesis of diaryl ether linkages found in HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11099860, 4-Chloro-3-methoxyphenol.[1] Retrieved from [Link][1]
-
Watson, W. D. (1975). Chlorination with sulfuryl chloride.[7] U.S. Patent 3,920,757. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Smith, K., & El-Hiti, G. A. (2011). Regioselective Chlorination of Phenols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]
Sources
- 1. US20070105831A1 - Carboxamide derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
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- 4. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
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- 6. guidechem.com [guidechem.com]
- 7. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
